molecular formula C10H21NO2 B15218757 (S)-Ethyl 2-amino-5,5-dimethylhexanoate

(S)-Ethyl 2-amino-5,5-dimethylhexanoate

Cat. No.: B15218757
M. Wt: 187.28 g/mol
InChI Key: VEQMQWAIJIYCFK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-amino-5,5-dimethylhexanoate is a chiral compound with a unique structure that makes it valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-amino-5,5-dimethylhexanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-2-amino-5,5-dimethylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

(S)-2-amino-5,5-dimethylhexanoic acid+ethanolH2SO4(S)-Ethyl 2-amino-5,5-dimethylhexanoate+water\text{(S)-2-amino-5,5-dimethylhexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} (S)-2-amino-5,5-dimethylhexanoic acid+ethanolH2​SO4​​(S)-Ethyl 2-amino-5,5-dimethylhexanoate+water

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions: (S)-Ethyl 2-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

(S)-Ethyl 2-amino-5,5-dimethylhexanoate finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 2-amino-5,5-dimethylhexanoate
  • tert-Butyl 2-amino-5,5-dimethylhexanoate

Comparison:

  • Methyl 2-amino-5,5-dimethylhexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and solubility properties.
  • tert-Butyl 2-amino-5,5-dimethylhexanoate: Contains a bulkier tert-butyl ester group, which can influence its steric interactions and reactivity.

Uniqueness: (S)-Ethyl 2-amino-5,5-dimethylhexanoate is unique due to its specific chiral configuration and the ethyl ester group, which can affect its biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl (2S)-2-amino-5,5-dimethylhexanoate

InChI

InChI=1S/C10H21NO2/c1-5-13-9(12)8(11)6-7-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m0/s1

InChI Key

VEQMQWAIJIYCFK-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC(C)(C)C)N

Canonical SMILES

CCOC(=O)C(CCC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.